molecular formula C4H7ClO2S B12356222 2-Chloro-3-(methylsulfanyl)propanoic acid

2-Chloro-3-(methylsulfanyl)propanoic acid

Cat. No.: B12356222
M. Wt: 154.62 g/mol
InChI Key: YFHYINCCYYGKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C4H7ClO2S It is characterized by the presence of a chloro group, a methylsulfanyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(methylsulfanyl)propanoic acid typically involves the chlorination of 3-(methylsulfanyl)propanoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(methylsulfanyl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

  • Substitution reactions yield derivatives such as amides or thioethers.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the formation of alcohols.

Scientific Research Applications

2-Chloro-3-(methylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Chloro-2-(methylsulfanyl)propanoic acid
  • 2-Bromo-3-(methylsulfanyl)propanoic acid
  • 2-Chloro-3-(ethylsulfanyl)propanoic acid

Comparison: 2-Chloro-3-(methylsulfanyl)propanoic acid is unique due to the specific positioning of the chloro and methylsulfanyl groups, which influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C4H7ClO2S

Molecular Weight

154.62 g/mol

IUPAC Name

2-chloro-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H7ClO2S/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)

InChI Key

YFHYINCCYYGKCG-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.